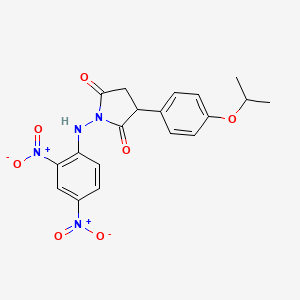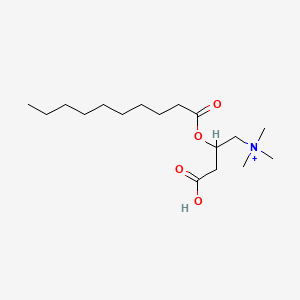![molecular formula C22H18N2O2S2 B1226731 2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid](/img/structure/B1226731.png)
2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid is a member of quinolines.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Multicomponent Synthesis : A study by Dyachenko et al. (2015) involved the synthesis of similar compounds through a condensation process. This process is crucial for creating structurally diverse and potentially biologically active compounds (Dyachenko et al., 2015).
Crystal Structure Determination : The structure of a related compound was determined using X-ray analysis, highlighting the compound's potential for various applications, including in material science and pharmaceuticals (Yao et al., 2006).
Potential Therapeutic Applications
Antimicrobial Properties : The reactivity of similar compounds has been studied, revealing potential antimicrobial applications. For example, Elkholy and Morsy (2006) reported on the antimicrobial activity of some derivatives (Elkholy & Morsy, 2006).
Anticancer Activity : Sayed et al. (2021) explored the anticancer activity and antioxidant properties of similar heterocycles, indicating potential use in cancer research and treatment (Sayed et al., 2021).
Synthesis of Derivatives : The synthesis of various derivatives has been a focus, with research by Al-Taifi et al. (2016) contributing to the development of new compounds with potential biological applications (Al-Taifi et al., 2016).
Antitubercular Activity : Research by Marvadi et al. (2020) on novel derivatives showed promising antitubercular agents with lower cytotoxicity profiles, suggesting applications in tuberculosis treatment (Marvadi et al., 2020).
Novel Syntheses and Applications
Novel Synthesis Methods : The synthesis of various compounds derived from similar structures has been explored, with studies like that of Shams et al. (2010) examining new methods for creating polyfunctionally substituted heterocyclic compounds (Shams et al., 2010).
Efficient Synthesis Routes : Zheng et al. (2009) reported on an efficient synthesis method for derivatives, which is significant for the large-scale production and industrial application of these compounds (Zheng et al., 2009).
Solar Cell Application : Bobe et al. (2016) investigated the use of a derivative in dye-sensitized solar cells, demonstrating the compound's versatility in renewable energy applications (Bobe et al., 2016).
Propriétés
Formule moléculaire |
C22H18N2O2S2 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-2-phenylacetic acid |
InChI |
InChI=1S/C22H18N2O2S2/c23-13-16-19(18-11-6-12-27-18)15-9-4-5-10-17(15)24-21(16)28-20(22(25)26)14-7-2-1-3-8-14/h1-3,6-8,11-12,20H,4-5,9-10H2,(H,25,26) |
Clé InChI |
JPYKGCKNTOGHKX-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SC(C3=CC=CC=C3)C(=O)O)C#N)C4=CC=CS4 |
SMILES canonique |
C1CCC2=C(C1)C(=C(C(=N2)SC(C3=CC=CC=C3)C(=O)O)C#N)C4=CC=CS4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(3,5-dimethyl-1-piperidinyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide](/img/structure/B1226652.png)

![[8-[2-(2-Methylbut-2-enoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B1226659.png)
![N-[4-[[2-(4-acetamidoanilino)-5-nitro-4-pyrimidinyl]amino]phenyl]acetamide](/img/structure/B1226661.png)
![N-tert-butyl-2-[(2-chloro-1-oxoethyl)-(2-furanylmethyl)amino]-2-(4-chlorophenyl)acetamide](/img/structure/B1226662.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-1-propanesulfonamide](/img/structure/B1226664.png)

![N-[3-cyano-4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]cyclohexanecarboxamide](/img/structure/B1226668.png)
![2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester](/img/structure/B1226669.png)
![(1S,4S,7R,10R,13R,16S,17R)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1226670.png)


